molecular formula C11H14O B6224508 rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans CAS No. 2763740-60-7

rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans

Cat. No.: B6224508
CAS No.: 2763740-60-7
M. Wt: 162.2
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Description

rac-(1s,3r)-3-Benzylcyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with a benzyl group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,3-dibromo-2-benzylpropane with a strong base, such as sodium hydride, followed by reduction of the resulting cyclobutanone with a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the racemic mixture can be resolved into its individual enantiomers using chiral chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3r)-3-Benzylcyclobutan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Benzylcyclobutanone.

    Reduction: 3-Benzylcyclobutane.

    Substitution: Various substituted cyclobutanes depending on the nucleophile used.

Scientific Research Applications

rac-(1s,3r)-3-Benzylcyclobutan-1-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1s,3r)-3-benzylcyclobutan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-(1s,3r)-3-Pentylcyclobutan-1-ol, trans: Similar structure but with a pentyl group instead of a benzyl group.

    rac-(1s,3r)-3-Methylcyclobutan-1-ol, trans: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

rac-(1s,3r)-3-Benzylcyclobutan-1-ol, trans is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2763740-60-7

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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